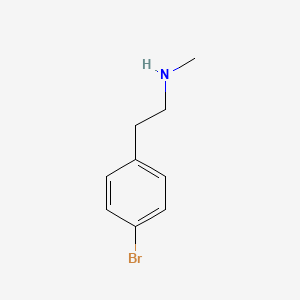

2-(4-Bromophenyl)-N-methylethanamine

Description

Overview of the Phenethylamine (B48288) Chemical Class in Academic Research

The 2-phenethylamine motif is widely present in nature and is foundational to many endogenous catecholamines like dopamine (B1211576) and norepinephrine, which have central roles in the nervous system. mdpi.comnih.gov This natural prevalence has inspired extensive academic research into synthetic derivatives to probe and modulate biological systems. nih.gov These compounds are explored for their potential in a variety of therapeutic areas, acting on targets such as G-protein coupled receptors. nih.govgoogle.com

The fundamental structure of any substituted phenethylamine consists of a phenyl ring connected to an amino group by a two-carbon (ethyl) sidechain. wikipedia.orgpsychonautwiki.org The diversity within this chemical class arises from the substitution of hydrogen atoms at various positions on this core structure:

On the Phenyl Ring: Substituents can be added to the aromatic ring, influencing the compound's electronic properties and its ability to interact with biological targets.

On the Sidechain: Modifications to the ethyl chain, such as the addition of a methyl group at the alpha-carbon (forming amphetamines), alter the molecule's metabolic stability and pharmacological profile.

On the Amino Group: The nitrogen atom can be substituted with one or two alkyl groups, forming secondary or tertiary amines, respectively, which affects the compound's polarity and receptor binding affinity.

This systematic substitution pattern allows for the classification and naming of a vast library of derivatives. wikipedia.org The nomenclature follows standard IUPAC rules, specifying the location and identity of each substituent on the parent phenethylamine structure.

| Substitution Position | Description | Example Class |

| Phenyl Ring (R2-R5) | Addition of functional groups (e.g., methoxy, halogen) to the aromatic ring. | 2C series (e.g., 2,5-dimethoxyphenethylamines) |

| Sidechain (Rα, Rβ) | Addition of groups to the ethyl backbone. An α-methyl group is characteristic of amphetamines. | Amphetamines |

| Amino Group (RN) | Alkylation of the nitrogen atom. | N-alkylated phenethylamines |

The scientific exploration of phenethylamines has a rich history. The parent compound, 2-phenylethylamine, has been known since at least 1890 and was first synthesized in 1909 by Treat B. Johnson and Herbert H. Guest through the reduction of benzyl (B1604629) cyanide. acs.org Later synthetic routes included reduction using catalysts like Raney nickel or lithium aluminum hydride. acs.org

A pivotal moment in the study of substituted phenethylamines came in the latter half of the 20th century. The chemist Alexander Shulgin synthesized hundreds of novel psychoactive compounds in the 1980s and 1990s, meticulously documenting their synthesis and effects. acs.orgunodc.orgnih.gov His work on ring-substituted derivatives, such as the "2C series" (e.g., 4-bromo-2,5-dimethoxyphenethylamine, or 2C-B), demonstrated how subtle structural modifications could dramatically alter biological activity. nih.gov This systematic approach significantly advanced the understanding of structure-activity relationships (SAR) within this class. biomolther.org

Specific Focus: 2-(4-Bromophenyl)-N-methylethanamine and its Position within Brominated Phenethylamines

This compound is a specific derivative that has garnered attention in pharmacology and medicinal chemistry. It is characterized by a bromine atom at the para-position (position 4) of the phenyl ring and a methyl group on the nitrogen atom of the ethanamine sidechain.

Table of Compound Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₂BrN |

| Molecular Weight | 214.106 g/mol |

| Monoisotopic Mass | 213.015311 u |

Data sourced from ChemSpider and other chemical databases. chemspider.com

The introduction of a halogen atom, such as bromine, onto the phenyl ring of an arylethanamine is a common strategy in medicinal chemistry. The bromine substituent enhances the molecule's reactivity and makes it a valuable intermediate for further synthetic modifications, such as in Suzuki cross-coupling reactions. chemimpex.comresearchgate.netnih.gov

Halogenation can significantly influence a compound's pharmacological properties by altering its:

Lipophilicity: Affecting its ability to cross cell membranes.

Metabolic Stability: Blocking sites susceptible to metabolic degradation.

Receptor Binding: Modifying electronic and steric interactions with the target protein.

The study of brominated phenethylamines, like the well-known 2C-B, has provided crucial insights into how specific structural features govern interactions with neurotransmitter systems. nih.gov Research into these compounds helps to map the binding pockets of receptors and understand the molecular determinants of potency and selectivity. nih.gov For instance, brominated phenyl compounds have been investigated for their potential inhibitory activity against certain kinases, which are key enzymes in cellular signaling pathways.

In chemical biology, a "chemical probe" is a small molecule used as a tool to study biological systems, such as elucidating the function of a protein. scispace.comescholarship.org High-quality probes are potent, selective, and have a well-defined mechanism of action. escholarship.org While specific, published applications of this compound as a chemical probe are still an area of ongoing research, its structure makes it a candidate for such roles.

The presence of the bromophenyl group makes it a versatile synthetic intermediate. chemimpex.com For example, 4-bromophenyl-containing structures are widely used in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, to build more complex molecules. nih.govorgsyn.org The synthesis of photoreactive phenethylamine derivatives for use in photoaffinity labeling—a technique to identify protein targets—also highlights the utility of such scaffolds in creating advanced chemical biology tools. nih.gov The study of compounds like this compound and its analogs contributes to the development of novel synthetic methodologies and provides tools to investigate complex biological pathways, such as neurotransmitter reuptake and receptor function. biomolther.org

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLDHHONSQXJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593169 | |

| Record name | 2-(4-Bromophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725683-06-7 | |

| Record name | 2-(4-Bromophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(4-bromophenyl)ethyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Rational Design and Retrosynthetic Analysis of 2-(4-Bromophenyl)-N-methylethanamine

Retrosynthetic analysis, a technique that deconstructs a target molecule into simpler, commercially available starting materials, offers several logical pathways for the synthesis of this compound. The primary disconnections focus on the carbon-nitrogen bonds of the ethylamine (B1201723) side chain, given their prevalence in synthetic transformations.

A primary retrosynthetic disconnection breaks the bond between the ethylamine side chain and the 4-bromophenyl ring. This leads to two key synthons: a 4-bromophenylethyl cation and a methylamine (B109427) anion, or a 4-bromophenylethyl anion and a methylamine cation. The most practical chemical equivalents for these synthons would be a 2-(4-bromophenyl)ethyl halide and methylamine, or 4-bromobenzaldehyde (B125591)/4-bromophenylacetaldehyde and methylamine, respectively.

An alternative disconnection targets the N-methyl bond. This approach suggests 2-(4-bromophenyl)ethylamine as a key intermediate, which can be methylated in a subsequent step. This strategy is advantageous if 2-(4-bromophenyl)ethylamine is readily accessible.

A third retrosynthetic approach involves the construction of the ethylamine side chain from a precursor already containing the 4-bromophenyl moiety. This could involve the reduction of a corresponding nitroethene or nitrile derivative. For instance, disconnecting the Cα-Cβ bond of the side chain leads back to 4-bromobenzaldehyde and a nitromethane (B149229) anion equivalent.

These retrosynthetic strategies form the basis for the established synthetic pathways discussed in the following sections.

Established Synthetic Pathways and Chemical Transformations

The synthesis of this compound can be achieved through several established routes, primarily categorized by the method of introducing the bromine atom and the formation of the N-methylethanamine side chain.

Precursor Functionalization and Ring Bromination Techniques

The introduction of the bromine atom onto the phenyl ring can be accomplished either by direct bromination of a phenethylamine (B48288) scaffold or by utilizing a pre-brominated aromatic precursor.

The direct bromination of N-methylphenethylamine offers a direct route to the target molecule. Electrophilic aromatic substitution reactions, such as bromination, on phenethylamine derivatives are well-documented. The ethylamine side chain is an ortho-, para-directing group, meaning the incoming electrophile (bromine) will preferentially add to the positions ortho and para to the side chain. Due to steric hindrance from the side chain, the para-substituted product, this compound, is typically the major product.

| Reaction | Reagent | Conditions | Product Distribution |

| Bromination of N-methylphenethylamine | Br₂/FeBr₃ | Inert Solvent | Primarily 4-bromo isomer with some 2-bromo isomer |

It is important to control the reaction conditions to avoid polybromination of the aromatic ring.

A more common and often more selective approach involves starting with a commercially available brominated aromatic compound. Precursors such as 4-bromobenzaldehyde, 4-bromophenylacetic acid, or 4-bromophenethylamine (B146110) serve as versatile starting materials.

Starting from 4-bromobenzaldehyde, the two-carbon side chain can be built up through various methods, including the Wittig reaction or Henry reaction, followed by reduction. For example, reaction with nitromethane yields (E)-1-bromo-4-(2-nitroethenyl)benzene, a key intermediate.

Alternatively, 4-bromophenylacetonitrile (B126402) can be reduced to 2-(4-bromophenyl)ethylamine, which can then be N-methylated. This route provides a straightforward method to the precursor of the final product.

Amine Formation and N-Alkylation Strategies

The formation of the N-methylamine functionality can be achieved at different stages of the synthesis, either by direct introduction or by modification of a primary amine.

The Henry reaction between 4-bromobenzaldehyde and nitromethane provides (E)-1-bromo-4-(2-nitroethenyl)benzene. This nitroethene intermediate can then be reduced to the corresponding primary amine, 2-(4-bromophenyl)ethylamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C).

| Intermediate | Reducing Agent | Product |

| (E)-1-bromo-4-(2-nitroethenyl)benzene | LiAlH₄ or H₂/Pd-C | 2-(4-bromophenyl)ethylamine |

Following the formation of the primary amine, N-methylation is required to obtain the final product. This can be achieved through various methods, such as reductive amination with formaldehyde (B43269) or direct alkylation with a methylating agent like methyl iodide. Reductive amination is often preferred as it can be a one-pot reaction and avoids issues of over-alkylation that can occur with direct alkylation.

Reductive amination of 2-(4-bromophenyl)ethylamine with formaldehyde, in the presence of a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride, yields this compound.

Alternatively, direct N-alkylation of 2-(4-bromophenyl)ethylamine with a methyl halide (e.g., methyl iodide) can be performed. However, this method can lead to the formation of the dimethylated quaternary ammonium (B1175870) salt as a byproduct. Careful control of stoichiometry and reaction conditions is necessary to favor mono-methylation.

Another efficient method for the formation of the N-methylethanamine moiety is the reductive amination of a suitable carbonyl precursor. For example, 4-bromophenylacetaldehyde can undergo reductive amination with methylamine and a reducing agent to directly form this compound.

| Precursor | Reagents | Product |

| 2-(4-bromophenyl)ethylamine | Formaldehyde, NaBH₃CN | This compound |

| 4-bromophenylacetaldehyde | Methylamine, NaBH₃CN | This compound |

Reductive Amination Approaches

Reductive amination stands as a cornerstone in the synthesis of amines, including this compound. This method typically involves the reaction of a carbonyl compound, in this case, 4-bromophenylacetaldehyde, with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. wikipedia.orglibretexts.org The process is widely favored for its versatility and the ability to form the target C-N bond in a single operational pot.

The reaction commences with the nucleophilic attack of methylamine on the carbonyl carbon of 4-bromophenylacetaldehyde, leading to a hemiaminal intermediate. This intermediate subsequently dehydrates to form an imine, which is the substrate for the reduction step. wikipedia.org The equilibrium of this initial phase is often driven towards imine formation by removing the water produced. wikipedia.org

A variety of reducing agents can be employed for the reduction of the imine. Mild reducing agents are often preferred to avoid the reduction of the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are selective for the reduction of the protonated imine (iminium ion) over the carbonyl group of the aldehyde. masterorganicchemistry.com Other reducing agents like sodium borohydride (NaBH₄) can also be used, though careful control of reaction conditions is necessary to prevent premature reduction of the aldehyde. masterorganicchemistry.commdma.ch Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another viable, greener alternative. mdma.ch

The general scheme for this synthesis is as follows:

4-Bromophenylacetaldehyde + Methylamine → [Imine Intermediate] --(Reducing Agent)--> this compound

Key parameters that influence the reaction's success include pH control, choice of solvent, and the specific reducing agent used. Weakly acidic conditions (pH 4-6) are generally optimal as they facilitate both the dehydration of the hemiaminal and the protonation of the imine to the more reactive iminium ion without deactivating the amine nucleophile. masterorganicchemistry.com

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Conditions | Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Reduces aldehydes and ketones; can be used if imine formation is rapid. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile (B52724), weak acid | Selectively reduces imines/iminium ions in the presence of carbonyls. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Acetic Acid | Selectively reduces imines/iminium ions; tolerant of various functional groups. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Methanol, Ethanol, Ethyl Acetate (B1210297) | Effective, but may affect other reducible functional groups (e.g., aryl halides). mdma.ch |

Methylation of Primary or Secondary Amine Precursors

An alternative and widely used route to this compound is the methylation of its primary amine precursor, 2-(4-bromophenyl)ethanamine. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation. wikipedia.org This reaction achieves the exhaustive methylation of a primary or secondary amine to the corresponding tertiary amine using an excess of formaldehyde and formic acid. wikipedia.orgorganic-chemistry.org

The mechanism of the Eschweiler-Clarke reaction begins with the formation of an imine from the reaction between the primary amine (2-(4-bromophenyl)ethanamine) and formaldehyde. youtube.com This imine is then protonated to form an iminium ion. Formic acid serves as the reducing agent, delivering a hydride to the iminium carbon, which results in the monomethylated secondary amine, this compound. wikipedia.orgyoutube.com The reaction is driven to completion by the irreversible loss of carbon dioxide, which is formed from the formic acid after hydride transfer. wikipedia.org

A key advantage of the Eschweiler-Clarke reaction is that it prevents over-alkylation to form quaternary ammonium salts, as the tertiary amine product cannot form another imine with formaldehyde under these conditions. wikipedia.org The reaction is typically performed in an aqueous solution and heated to drive the reaction to completion. wikipedia.org

The reaction sequence can be summarized as:

2-(4-Bromophenyl)ethanamine + HCHO → [Imine] → [Iminium Ion] --(HCOOH)--> this compound + CO₂

If a primary amine is used as the starting material, the process repeats itself to yield the N,N-dimethylated tertiary amine. jk-sci.com To obtain the desired N-monomethyl product, careful control of stoichiometry may be necessary, although the formation of the tertiary amine is often favored. researchgate.net

Table 2: Comparison of Methylation Strategies

| Method | Reagents | Key Features |

|---|---|---|

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | One-pot reaction; avoids quaternary salt formation; uses inexpensive reagents. wikipedia.orgorganic-chemistry.org |

| Reductive Amination (of secondary amine) | Formaldehyde, Reducing Agent (e.g., NaBH₃CN) | Milder conditions may be possible; offers alternative selectivity. organic-chemistry.org |

| Alkylation with Methyl Halide | CH₃I, CH₃Br with a base | Prone to over-alkylation (quaternary salt formation); requires careful control. masterorganicchemistry.com |

Advanced Synthetic Techniques and Process Optimization

Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and enhanced reproducibility. mit.edu The synthesis of N-methyl secondary amines, such as this compound, is well-suited for adaptation to continuous flow systems. vapourtec.comresearchgate.net

A flow process for the synthesis of this compound could be designed based on reductive amination. In such a setup, streams of 4-bromophenylacetaldehyde and methylamine in a suitable solvent would be mixed and fed into a heated reactor coil to facilitate imine formation. Further downstream, a stream containing a reducing agent would be introduced through a T-mixer. Alternatively, a packed-bed reactor containing a heterogeneous hydrogenation catalyst (e.g., Pd/C) could be used, with hydrogen gas introduced into the reactant stream. rsc.org

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for optimization of reaction conditions to maximize yield and minimize byproduct formation. researchgate.net For instance, the short reaction times at elevated temperatures can accelerate the rate of reaction while minimizing degradation. In-line purification modules can also be integrated to isolate the final product, creating a fully automated and continuous manufacturing process. vapourtec.com

Table 3: Batch vs. Continuous Flow Synthesis for Reductive Amination

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio of microreactors |

| Safety | Potential for thermal runaway with large volumes | Inherently safer due to small reaction volumes at any given time |

| Scalability | Often requires re-optimization | Scaled by running the system for longer periods ("scaling out") |

| Control | Less precise control over temperature and mixing | Precise control over residence time, temperature, and stoichiometry |

| Throughput | Limited by vessel size and reaction/workup time | Can achieve high throughput with optimized systems. figshare.com |

Enantioselective Synthesis of Chiral Analogs

The synthesis of enantiomerically pure chiral amines is of great importance in medicinal chemistry. mdpi.com Chiral analogs of this compound, such as those with a methyl group at the α- or β-position of the ethylamine chain, would require enantioselective synthetic methods.

One common strategy involves the use of a chiral auxiliary. For example, a chiral phenylethylamine (α-PEA) can be used to direct the stereochemical outcome of a reaction. nih.gov In a diastereoselective reductive amination, a prochiral ketone could be reacted with a chiral amine to form two diastereomeric imines, which are then reduced. Separation of the diastereomers followed by removal of the chiral auxiliary would yield the enantiopure target amine. nih.gov

Asymmetric catalysis provides a more atom-economical approach. This can involve the asymmetric hydrogenation of a pre-formed enamine or imine using a chiral metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands). The catalyst creates a chiral environment that favors the formation of one enantiomer of the product over the other. mdpi.com Organocatalysis, using small chiral organic molecules like chiral phosphoric acids, has also emerged as a powerful tool for the enantioselective synthesis of amines through the reduction of imines. mdpi.com

For instance, the synthesis of a chiral α-methyl analog could proceed via the asymmetric reductive amination of 4-bromophenylacetone (B42570) with methylamine, mediated by a chiral catalyst, to yield either the (R)- or (S)-enantiomer of N-methyl-1-(4-bromophenyl)propan-2-amine. tandfonline.comjst.go.jp

Synthesis of Isotopically Labeled this compound and Derivatives

Isotopically labeled compounds are invaluable tools in analytical chemistry, particularly for use as internal standards in quantitative mass spectrometry-based assays, and in metabolic studies. nih.gov The synthesis of labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

Deuterium Labeling: Deuterium atoms can be introduced at various positions. For example, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) in a reductive amination synthesis would place a deuterium atom on the carbon adjacent to the nitrogen. Selective H-D exchange reactions can also be used on the final compound or its precursors, often catalyzed by metals like palladium. nih.gov Synthesizing the molecule with deuterated methylamine (CD₃NH₂) would label the N-methyl group.

Carbon-13 Labeling: ¹³C labeling is often more complex but can provide standards that are less likely to exhibit isotopic effects in chromatography compared to deuterated analogs. researchgate.net A common strategy is to start with a ¹³C-labeled precursor. For instance, [¹³C₆]-phenol could serve as a starting material for a multi-step synthesis to construct the ¹³C-labeled 4-bromophenyl ring. nih.gov Alternatively, a labeled C1 source like ¹³C-formaldehyde or ¹³C-methyl iodide could be used in the methylation step to introduce a ¹³C atom into the N-methyl group. rsc.org

Nitrogen-15 Labeling: ¹⁵N-labeling can be accomplished by using ¹⁵N-labeled methylamine in a reductive amination approach or by starting with ¹⁵N-ammonia to synthesize the primary amine precursor, 2-(4-bromophenyl)ethanamine-¹⁵N, followed by methylation.

The choice of labeling position is critical and depends on the intended application, particularly to ensure that the label is retained in the fragment ions observed during mass spectrometric analysis. google.com

Strategies for Carbon-13 Labeling

The synthesis of ¹³C-labeled this compound can be approached through several established methodologies. A primary strategy involves the use of commercially available, ¹³C-labeled precursors in a multi-step synthesis. researchgate.net This approach ensures the precise placement of the isotopic label at a desired position within the target molecule.

For instance, the synthesis could commence from ¹³C-labeled bromobenzene (B47551) or a labeled ethylamine precursor. The choice of labeled starting material would depend on the specific carbon atom(s) targeted for investigation. A general synthetic route might involve the following conceptual steps:

Starting Material Selection : Procuring a suitable starting material with a ¹³C label at the desired position. For example, to label the aromatic ring, one might start with [¹³C₆]-bromobenzene.

Carbon-Carbon Bond Formation : Creating the ethylamine side chain on the labeled phenyl ring. This could be achieved through various organic reactions, such as a Heck reaction with a suitable vinyl derivative followed by reduction and amination.

Introduction of the N-methyl Group : The final step would involve the methylation of the primary amine, potentially using a ¹³C-labeled methylating agent if the methyl group is the target of the investigation.

This method of step-by-step construction from isotopically labeled reagents is a common approach for the synthesis of complex labeled molecules. researchgate.net

| Labeled Precursor | Potential Labeled Position in Final Compound | Synthetic Utility |

|---|---|---|

| [¹³C₆]-Bromobenzene | Aromatic ring carbons | Allows for tracing the fate of the phenyl group in metabolic or mechanistic studies. |

| [1-¹³C]-Ethanol | Carbon adjacent to the phenyl ring | Useful for studying reactions involving the benzylic position. |

| [2-¹³C]-Ethanolamine | Carbon adjacent to the nitrogen atom | Enables investigation of the ethylamine backbone transformations. |

| [¹³C]-Methyl iodide | N-methyl group carbon | Permits the study of N-demethylation or other reactions involving the methyl group. |

Utility of Labeled Compounds in Mechanistic and Analytical Studies

The incorporation of a ¹³C label into this compound opens up a wide range of applications in both mechanistic and analytical chemistry. symeres.com These labeled compounds act as powerful tracers, allowing researchers to follow the journey of specific atoms through complex chemical and biological processes. alfa-chemistry.comyoutube.com

Mechanistic Elucidation:

In the study of reaction mechanisms, ¹³C-labeled compounds are invaluable. researchgate.net By tracking the position of the ¹³C atom in the products of a reaction, it is possible to deduce the pathways through which the reaction proceeds. symeres.com For example, if this compound were to undergo an oxidative transformation, a ¹³C label could help determine which part of the molecule is being oxidized. This is particularly useful for distinguishing between competing reaction pathways. nih.gov

Analytical Applications:

In analytical studies, ¹³C-labeled compounds serve as excellent internal standards for quantitative analysis, particularly in mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS). youtube.com Since the labeled compound is chemically identical to the unlabeled analyte, it co-elutes during chromatography and exhibits similar ionization efficiency. youtube.com The mass difference allows for their distinct detection, enabling highly accurate quantification of the unlabeled compound in complex matrices.

Furthermore, in NMR spectroscopy, the presence of ¹³C enhances signal detection, which is especially beneficial given the low natural abundance of this isotope. nih.gov For complex molecules, ¹³C labeling can help in assigning signals in the NMR spectrum and provide detailed structural information. nih.gov

| Application Area | Technique | Information Gained |

|---|---|---|

| Mechanistic Studies | NMR Spectroscopy, Mass Spectrometry | Elucidation of reaction pathways by tracking the labeled carbon atom. researchgate.netsymeres.com |

| Metabolic Tracing | LC-MS, NMR Spectroscopy | Identification of metabolites and understanding of metabolic pathways in biological systems. alfa-chemistry.com |

| Quantitative Analysis | LC-MS/MS | Acts as an internal standard for accurate and precise quantification of the unlabeled compound. youtube.com |

| Structural Elucidation | ¹³C-NMR Spectroscopy | Aids in the assignment of carbon signals and confirmation of molecular structure. nih.gov |

Chemical Reactivity and Derivatization Research

Reactivity at the Bromophenyl Moiety

The bromine atom attached to the phenyl ring is a key site for chemical modification, enabling a variety of substitution and coupling reactions.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution on aryl halides like 2-(4-Bromophenyl)-N-methylethanamine is generally challenging under standard conditions, such reactions can be facilitated under specific circumstances, often requiring harsh reaction conditions or the presence of a catalyst. The electron-rich nature of the benzene (B151609) ring typically repels nucleophiles. However, reactions can proceed through mechanisms such as the SNAr (bimolecular nucleophilic aromatic substitution) pathway, particularly if activating groups are present on the ring, or through benzyne (B1209423) intermediates under strongly basic conditions. ucl.ac.ukpressbooks.pub The specific conditions and outcomes of nucleophilic substitution on this compound are subjects of detailed synthetic investigations. libretexts.org

Organometallic Coupling Reactions (e.g., Stille-type coupling for further aryl functionalization)

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.orgpressbooks.pub

Stille-type Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound in the presence of a palladium catalyst. wikipedia.orglibretexts.org This method is highly effective for creating new aryl-aryl bonds, allowing for the introduction of a wide array of functionalized aromatic groups onto the phenyl ring of the parent molecule. The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org The versatility of the Stille reaction allows for the synthesis of complex biaryl structures from this compound. nih.govharvard.edu

Below is a table summarizing representative Stille coupling reactions:

| Organotin Reagent | Catalyst | Product Type | Potential Application |

|---|---|---|---|

| Aryl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | Biaryl Compound | Synthesis of complex molecules |

| Vinyl-Sn(n-Bu)₃ | PdCl₂(PPh₃)₂ | Styrene Derivative | Polymer and materials science |

| Alkynyl-Sn(n-Bu)₃ | Pd(dba)₂/AsPh₃ | Aryl-alkyne | Organic electronics |

Electrophilic Aromatic Substitution Patterns on the Brominated Ring

The bromine atom and the N-methylethanamine group on the phenyl ring influence the regioselectivity of further electrophilic aromatic substitution reactions. makingmolecules.commasterorganicchemistry.com Bromine is an ortho-, para-directing deactivator, while the alkylamine side chain is an ortho-, para-directing activator. The interplay of these electronic effects, along with steric hindrance, dictates the position of incoming electrophiles. libretexts.orgnih.gov

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Further substitution with another halogen (e.g., Cl, Br) using a Lewis acid catalyst. youtube.com

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the amine functionality can complicate these reactions by coordinating with the Lewis acid catalyst.

The precise substitution pattern depends on the specific reaction conditions and the nature of the electrophile. nih.gov

Transformations of the N-Methylethanamine Functional Group

The secondary amine of the N-methylethanamine side chain is a versatile functional group that readily undergoes various transformations. ontosight.ai

Alkylation Reactions and Quaternization of the Amine Nitrogen

The nitrogen atom of the secondary amine is nucleophilic and can be further alkylated using alkyl halides. libretexts.org This reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the alkyl halide. libretexts.org

Tertiary Amine Formation: Reaction with one equivalent of an alkyl halide can yield a tertiary amine.

Quaternization: In the presence of excess alkylating agent, the reaction can proceed to form a quaternary ammonium (B1175870) salt. dtic.mil These salts are ionic compounds with distinct physical and chemical properties compared to the parent amine.

Acylation and Formation of Amide Derivatives

The secondary amine readily reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amide derivatives. sphinxsai.comresearchgate.netorganic-chemistry.orgnih.gov This is a common and efficient method for introducing a wide variety of acyl groups, thereby modifying the molecule's properties. nih.govnih.govresearchgate.net The resulting amides are generally stable compounds. researchgate.net

The general reaction for acylation is as follows: R-CO-L + HNR'₂ → R-CO-NR'₂ + HL (where L is a leaving group like Cl or OCOR)

Below is a table of representative acylation reactions:

| Acylating Agent | Product | Significance |

|---|---|---|

| Acetyl Chloride | N-acetyl derivative | Common protective group strategy |

| Benzoyl Chloride | N-benzoyl derivative | Introduces an additional aromatic ring |

| Carboxylic Acid + Coupling Agent | Various Amides | Versatile method for diverse functionalization |

Side-Chain Modifications and Cyclization Reactions

The ethylamine (B1201723) side-chain of this compound offers opportunities for structural modifications, including the introduction of stereocenters and the formation of cyclic structures. These modifications can significantly alter the molecule's conformational properties and biological activity.

The synthesis of chiral analogs of this compound can be achieved through various asymmetric synthesis strategies. One common approach involves the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral phenethylamines, chiral oxazolidinones or sulfinamides can be employed as auxiliaries to control the stereoselective alkylation or reduction steps. nih.gov

Another powerful method is the asymmetric reduction of a suitable prochiral precursor, such as an enamine or imine. The reduction of an enamine derived from 4-bromophenylacetone (B42570) and methylamine (B109427), using a chiral catalyst (e.g., a transition metal complex with a chiral ligand), can yield enantiomerically enriched this compound. Asymmetric hydrogenation of enamides is a well-established method for the synthesis of chiral amines. nih.govsci-hub.se

The table below outlines some established methods for the asymmetric synthesis of chiral amines that are applicable to this compound.

| Asymmetric Strategy | General Approach | Key Reagents/Catalysts | Potential Chiral Product |

|---|---|---|---|

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a stereoselective reaction. | Evans oxazolidinones, Oppolzer's sultams, Ellman's sulfinamides | (R)- or (S)-2-(4-Bromophenyl)-N-methylethanamine |

| Asymmetric Hydrogenation | Reduction of a prochiral enamine or imine using a chiral catalyst. | Rhodium or Iridium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos) | (R)- or (S)-2-(4-Bromophenyl)-N-methylethanamine |

| Asymmetric Reductive Amination | One-pot reaction of a ketone with an amine and a reducing agent in the presence of a chiral catalyst. | Chiral phosphoric acids, Chiral borane (B79455) catalysts | (R)- or (S)-2-(4-Bromophenyl)-N-methylethanamine |

Ring-constrained analogs of this compound, such as tetrahydroisoquinolines, can be synthesized through intramolecular cyclization reactions. These reactions "lock" the flexible side-chain into a more rigid cyclic structure, which can be valuable for studying structure-activity relationships.

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone. In the case of this compound, reaction with an aldehyde (e.g., formaldehyde) under acidic conditions would lead to the formation of an intermediate iminium ion, which then undergoes intramolecular electrophilic aromatic substitution to yield the corresponding tetrahydroisoquinoline.

The Bischler-Napieralski reaction is another important method for the synthesis of dihydroisoquinolines, which can be subsequently reduced to tetrahydroisoquinolines. This reaction involves the cyclization of an N-acyl-β-arylethylamine using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). For this to be applied to this compound, the amine would first need to be acylated (e.g., with acetyl chloride to form the corresponding acetamide). The subsequent intramolecular cyclization would yield a dihydroisoquinoline, which can be reduced to the desired tetrahydroisoquinoline analog. organic-chemistry.orgnih.gov

The table below summarizes these key cyclization reactions for the formation of ring-constrained analogs.

| Reaction | Starting Material Derivative | Key Reagents | Product Class |

|---|---|---|---|

| Pictet-Spengler Reaction | This compound | Aldehyde (e.g., formaldehyde), Acid catalyst (e.g., HCl, TFA) | Tetrahydroisoquinoline |

| Bischler-Napieralski Reaction | N-Acyl-2-(4-bromophenyl)-N-methylethanamine | Dehydrating agent (e.g., POCl₃, PPA), followed by reduction (e.g., NaBH₄) | Tetrahydroisoquinoline |

Despite a comprehensive search for scientific literature, specific experimental spectroscopic and analytical data for the compound "this compound" is not publicly available. As a result, a detailed analysis according to the requested outline cannot be provided.

The structural elucidation of a chemical compound relies heavily on empirical data obtained from various analytical techniques. Without access to the ¹H NMR, ¹³C NMR, 2D NMR, and mass spectrometry spectra of this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

General principles of spectroscopic analysis suggest that the ¹H and ¹³C NMR spectra would show characteristic signals for the protons and carbons in the 4-bromophenyl, ethyl, and N-methyl groups. For instance, the aromatic region of the ¹H NMR spectrum would likely display a pair of doublets characteristic of a 1,4-disubstituted benzene ring. The ethyl and N-methyl groups would also produce distinct signals with specific chemical shifts and coupling patterns.

High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, confirming the elemental composition of C9H12BrN. ontosight.ai The analysis of fragmentation patterns in the mass spectrum would likely show characteristic cleavages, such as the loss of the N-methyl group or cleavage of the bond between the ethyl group and the aromatic ring, providing further structural confirmation.

While these predictions are based on established principles of spectroscopic analysis, they remain theoretical in the absence of actual experimental data for this compound. The scientific community relies on the publication of such data to validate the synthesis and characterization of new compounds.

Therefore, the requested article with detailed research findings and data tables for "this compound" cannot be generated at this time due to the unavailability of the necessary primary analytical data in the public domain.

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry (MS) for Molecular and Fragment Identification

Application of Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of 2-(4-Bromophenyl)-N-methylethanamine, particularly within complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds. For phenethylamine (B48288) derivatives, analysis can sometimes be challenging due to the polarity of the amine group, but GC-MS provides high-resolution separation and detailed structural information from mass spectra. nih.gov The electron ionization (EI) mass spectrum of this compound is characterized by specific fragmentation patterns. The molecular ion peak ([M]⁺) would appear at m/z 213 and 215, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). mdma.ch

The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, two main alpha-cleavage fragmentations are predicted:

Cleavage of the Cα-Cβ bond, leading to the formation of a stable bromobenzyl cation ([C₇H₆Br]⁺) at m/z 169/171.

Loss of the bromobenzyl radical to form the [CH₂=NHCH₃]⁺ fragment ion, which would be observed at m/z 44. docbrown.info

This fragmentation pattern allows for the unequivocal identification of the compound in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly effective for analyzing compounds that may be thermally labile or not sufficiently volatile for GC. nih.gov This technique offers exceptional sensitivity and selectivity. nih.gov In a typical LC-MS/MS workflow, this compound is first protonated using electrospray ionization (ESI) to form the precursor ion [M+H]⁺ at m/z 214/216. This precursor ion is then isolated and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The transitions between the precursor and product ions are monitored, providing a highly specific method for detection and quantification. nih.gov

| Technique | Ion Type | Predicted m/z | Description |

|---|---|---|---|

| GC-MS (EI) | Molecular Ion [M]⁺ | 213/215 | Reflects the isotopic pattern of Bromine (⁷⁹Br/⁸¹Br) |

| Fragment Ion | 169/171 | Bromobenzyl cation from Cα-Cβ cleavage | |

| Fragment Ion | 44 | [CH₂NHCH₃]⁺ from loss of bromobenzyl radical | |

| LC-MS/MS (ESI) | Precursor Ion [M+H]⁺ | 214/216 | Protonated molecule |

| Product Ions | Variable | Generated from collision-induced dissociation of the precursor ion |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its structural features.

The key functional groups and their expected vibrational frequencies are:

N-H Stretch: A weak to moderate, broad absorption band characteristic of a secondary amine is expected in the region of 3300-3500 cm⁻¹. docbrown.info

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the benzene (B151609) ring.

Aliphatic C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the ethyl and methyl groups.

Aromatic C=C Stretch: Several medium to sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

C-H Out-of-Plane Bending: A strong absorption band in the 860-790 cm⁻¹ range is highly indicative of para-disubstitution on a benzene ring. spectroscopyonline.comspectra-analysis.com

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the amine is typically observed in the 1250-1020 cm⁻¹ region. docbrown.info

C-Br Stretch: The carbon-bromine bond gives rise to a strong absorption in the fingerprint region, typically below 1000 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak - Medium, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic | 3000 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | ~1600, 1500, 1450 | Medium - Strong |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium |

| C-H Out-of-Plane Bend | para-Substituted Ring | 860 - 790 | Strong |

| C-Br Stretch | Aryl Halide | < 1000 | Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine its exact molecular structure, including bond lengths, bond angles, and torsional angles. This method provides definitive proof of the compound's connectivity and conformation in the solid state.

While a specific crystal structure for this compound was not found in the searched literature, a typical analysis would yield data such as that presented illustratively in Table 3. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the secondary amine, and how molecules pack in the crystal lattice. researchgate.net

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₉H₁₂BrN |

| Formula Weight | 214.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 15.2 Å, β = 95° |

| Volume | 920 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.54 g/cm³ |

Note: The data in Table 3 is illustrative for a compound of this type and not experimentally determined for this compound.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for performing accurate quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the purity assessment of non-volatile compounds. iosrjournals.org For this compound, the presence of the bromophenyl group provides a strong chromophore, making it well-suited for ultraviolet (UV) detection. chromatographyonline.comchromatographyonline.com

A typical method would employ reversed-phase chromatography, where the compound is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run under isocratic or gradient elution conditions. thermofisher.com This method can effectively separate the target compound from starting materials, by-products, and degradation products, allowing for its purity to be accurately determined and quantified.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is another critical technique for purity and quantitative analysis, especially for volatile compounds. amazonaws.com While direct analysis of phenethylamines by GC is possible, their polarity can lead to poor peak shape (tailing) and interaction with the analytical column. nih.gov To overcome these issues, derivatization is often employed.

The secondary amine functional group of this compound can be converted into a less polar, more volatile derivative, such as a trifluoroacetamide (B147638) (TFA) derivative. maps.org This is achieved by reacting the compound with an acylating agent like trifluoroacetic anhydride. The resulting derivative exhibits improved chromatographic behavior, leading to sharper peaks and enhanced sensitivity. Analysis is typically performed on a capillary column with a non-polar or mid-polarity stationary phase, coupled with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification. oup.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations solve the Schrödinger equation, or approximations of it, to provide information on molecular energies, geometries, and various other electronic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.gov For 2-(4-Bromophenyl)-N-methylethanamine, DFT calculations are instrumental in determining its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. researchgate.net By employing a suitable functional, such as B3LYP, and a basis set like 6-31G(d,p), researchers can compute the optimized geometry and the corresponding electronic energy of the molecule. nih.govscielo.org.mx This process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable structure of the molecule. The resulting data includes precise bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value |

| C-C (ethyl chain) Bond Length | ~1.54 Å |

| C-N Bond Length | ~1.47 Å |

| C-Br Bond Length | ~1.91 Å |

| C-C-N Bond Angle | ~112° |

| Dihedral Angle (Phenyl ring - ethyl chain) | Varies with conformation |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual values would be obtained from specific DFT calculations for this compound.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com For a flexible molecule like this compound, which has several rotatable bonds, a thorough conformational analysis is crucial to identify the most stable isomers, also known as conformers. nih.govresearchgate.net

This analysis can be performed by systematically rotating key dihedral angles and calculating the energy of each resulting conformation using quantum chemical methods like DFT. The results are often visualized in a potential energy surface plot, which shows the energy of the molecule as a function of one or more dihedral angles. The minima on this surface correspond to the stable conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, which relates the energy difference between conformers to their population ratio.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to study the behavior of molecules and their interactions with other molecules over time. These methods are particularly valuable in understanding how a molecule like this compound might interact with biological targets, such as proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when it binds to a target molecule, typically a protein receptor, to form a stable complex. amazonaws.comnih.govresearchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of action of a drug molecule. For this compound, molecular docking studies can be performed to predict its binding mode and affinity for a specific biological target. dergipark.org.tr

The process involves placing the ligand in the binding site of the receptor and then using a scoring function to evaluate the binding affinity of different poses. The scoring function takes into account various factors, such as the shape complementarity between the ligand and the receptor, as well as the intermolecular interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. The results of a molecular docking study can provide valuable insights into the key interactions that are responsible for the binding of the ligand to its target.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | Tyr123, Phe256, Asp119 |

| Types of Interactions | Hydrogen bond with Asp119, π-π stacking with Phe256 |

Note: The values in this table are for illustrative purposes and represent the type of data generated from a molecular docking study.

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. taylorandfrancis.comnih.gov MD simulations can provide detailed information about the conformational flexibility of a molecule and the stability of its interactions with other molecules. mdpi.commdpi.com For this compound, MD simulations can be used to study its conformational changes in solution and to investigate the stability of its complex with a biological target.

Non-covalent interactions play a crucial role in determining the structure, stability, and function of biological macromolecules and their complexes with small molecules. nih.gov A detailed analysis of these interactions is essential for understanding the binding of this compound to its biological target. Various computational tools can be used to identify and characterize non-covalent interactions in a molecular system.

For example, the presence of hydrogen bonds can be identified based on geometric criteria, such as the distance between the donor and acceptor atoms and the angle of the hydrogen bond. Other types of non-covalent interactions, such as C-H···π contacts, salt bridges, and van der Waals interactions, can also be identified and analyzed using specialized software. sunway.edu.my Understanding the nature and strength of these interactions can provide valuable insights into the factors that contribute to the binding affinity and selectivity of the ligand for its target.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.govslideshare.net For a molecule like this compound, QSAR models would be developed by analyzing a dataset of structurally similar phenethylamine (B48288) derivatives with known activities against a specific biological target. ijsdr.org The goal is to create a predictive model that can estimate the activity of new, unsynthesized compounds based solely on their structural features. wikipedia.org

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that goes beyond 2D descriptors to explore the 3D properties of a molecule. slideshare.netijpsonline.comgoogle.com It correlates the biological activity of molecules with their 3D shape, electrostatic, and hydrogen-bonding characteristics. slideshare.net

While specific QSAR and CoMFA models for this compound are not extensively documented in dedicated public studies, the methodology to develop such models is well-established. A typical workflow would involve:

Dataset Assembly: A series of phenethylamine analogs with a range of biological activities (e.g., receptor binding affinities) would be compiled.

Molecular Modeling and Alignment: 3D structures for all molecules in the series, including this compound, would be generated and aligned based on a common structural scaffold. This alignment is a critical step, as it ensures that the calculated fields are comparable across the series. researchgate.netmdpi.com

Field Calculation: The aligned molecules are placed in a 3D grid. For each molecule, the steric and electrostatic interaction energies are calculated at each grid point using a probe atom (e.g., an sp³ carbon with a +1 charge). ijpsonline.commdpi.com This generates a unique field signature for each compound.

Statistical Analysis: A statistical method, typically Partial Least Squares (PLS), is used to derive a correlation between the variations in the interaction fields (the independent variables) and the variations in biological activity (the dependent variable). google.com

Model Validation: The resulting model's predictive power is rigorously tested using both internal (e.g., leave-one-out cross-validation) and external validation sets of compounds not used in the model's creation. ijsdr.org

The final output is a predictive equation and 3D contour maps that visualize regions where changes in molecular properties are likely to increase or decrease activity. slideshare.net

A key output of CoMFA is the visualization of the steric and electrostatic fields through 3D contour maps. researchgate.net These maps are invaluable for understanding the structural requirements for molecular recognition at a target binding site.

Steric Fields: These are typically represented by green and yellow contours.

Green Contours: Indicate regions where bulky, sterically favorable groups are predicted to enhance biological activity. For this compound, a green contour near the bromophenyl ring might suggest that larger substituents at that position could improve binding.

Yellow Contours: Highlight regions where steric bulk is detrimental to activity, suggesting that smaller substituents are preferred in these areas.

Electrostatic Fields: These are commonly shown with blue and red contours.

Blue Contours: Mark areas where positive electrostatic potential (i.e., electropositive substituents) is favorable for activity. A blue contour near the amine group would reinforce the importance of its basic, positively charged nature for interaction.

Red Contours: Indicate regions where negative electrostatic potential (i.e., electronegative groups or lone pairs) is predicted to increase activity. A red contour near the bromine atom might suggest that its electronegativity is important for a specific interaction, such as a halogen bond.

By analyzing these maps, medicinal chemists can gain insights into how the size, shape, and electronic properties of molecules like this compound contribute to their interaction with a biological target, guiding the rational design of more potent analogs. mdpi.com

In Silico Prediction of Physicochemical and Research-Relevant Properties

In the absence of extensive experimental data, computational (in silico) methods provide rapid and valuable estimations of a molecule's properties, guiding early-stage research and prioritizing compounds for synthesis and testing. nih.gov

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (Log P), is a critical parameter that influences a compound's solubility, absorption, and ability to cross biological membranes. acs.orgresearchgate.netacs.org Various computational models can predict this value. For this compound, several predictive models estimate its lipophilicity.

Predicted Lipophilicity for this compound Data generated using SwissADME web tool.

| Prediction Model | Predicted Log P |

| iLOGP | 2.53 |

| XLOGP3 | 2.45 |

| WLOGP | 2.54 |

| MLOGP | 2.13 |

| SILICOS-IT | 2.76 |

| Consensus Log P | 2.48 |

Hydrophobicity can also be described by aqueous solubility (Log S). The predicted solubility for this compound indicates it is soluble to moderately soluble in water.

The ability of a compound to cross the Blood-Brain Barrier (BBB) is a crucial property for potential central nervous system (CNS) agents. acs.orgnih.gov This can be predicted computationally based on physicochemical properties like lipophilicity, molecular size, and polar surface area. The BOILED-Egg model, a widely used qualitative predictor, suggests whether a compound is likely to passively permeate the BBB. nih.gov

For this compound, computational predictions indicate a high probability of crossing the Blood-Brain Barrier.

Predicted Permeability for this compound Data generated using SwissADME web tool.

| Parameter | Prediction |

| Blood-Brain Barrier Permeation | Yes |

| P-glycoprotein Substrate | No |

The prediction that it is not a substrate for P-glycoprotein (P-gp), an efflux pump that removes substances from the brain, further supports its potential to accumulate in the CNS. acs.org

In early-stage drug discovery, it is important to identify compounds that may lead to false-positive results in high-throughput screening assays. Pan-Assay Interference Compounds (PAINS) are molecules containing substructures known to interfere with assay technologies through non-specific mechanisms. nih.govvolkamerlab.org Similarly, Brenk filters identify fragments that are known to be potentially toxic or metabolically unstable. pharmacelera.com

Computational screening of the this compound structure is a standard procedure to flag such liabilities. Based on analysis using common medicinal chemistry filters, the compound does not trigger alerts for PAINS or Brenk-associated toxicophores.

Medicinal Chemistry Alerts for this compound Data generated using SwissADME web tool.

| Filter | Alert Triggered |

| PAINS | No |

| Brenk | No |

This clean profile suggests that the compound is less likely to be a promiscuous assay interferent or to possess inherent structural liabilities, making it a more favorable candidate for further investigation. researchgate.net

Applications As a Synthetic Intermediate and Chemical Reagent in Research

Precursor in the Synthesis of Advanced Organic Molecules

The structural framework of 2-(4-Bromophenyl)-N-methylethanamine makes it an ideal starting material for the synthesis of a wide range of advanced organic molecules. The bromine atom on the phenyl ring is particularly useful for carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Buchwald-Hartwig couplings, while the secondary amine provides a site for N-alkylation, acylation, and other modifications.

The 2-phenethylamine scaffold is a core component of many biologically active compounds, including neurotransmitters and pharmaceuticals. nih.govwikipedia.org Consequently, the synthesis of novel analogs of phenethylamine (B48288) and amphetamine is an active area of research. This compound serves as a key building block in this endeavor. The bromine atom can be replaced with a variety of other functional groups through cross-coupling reactions, allowing for the introduction of diverse substituents on the phenyl ring. researchgate.net Furthermore, the N-methyl group can be modified or extended, and the ethyl side chain can be further functionalized. This versatility enables the creation of libraries of novel phenethylamine and amphetamine derivatives for screening and evaluation of their biological activities. researchgate.netnih.gov

For instance, the Suzuki coupling reaction can be employed to replace the bromine atom with various aryl or alkyl groups, leading to a wide array of substituted phenethylamine analogs.

Table 1: Examples of Suzuki Coupling Reactions for Phenethylamine Analog Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 2-(Biphenyl-4-yl)-N-methylethanamine |

| This compound | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | N-Methyl-2-(4-(thiophen-2-yl)phenyl)ethanamine |

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. nih.gov this compound can be utilized as a scaffold for the construction of various heterocyclic and polycyclic systems. The secondary amine can participate in cyclization reactions to form nitrogen-containing rings. For example, it can react with diketones or their equivalents to form pyrroles or with appropriate reagents to construct larger rings like azepines.

Moreover, the bromophenyl group can be used as a handle for intramolecular cyclization reactions. For example, after attaching a suitable chain to the nitrogen atom, an intramolecular Heck or Suzuki reaction can be initiated to form a new ring fused to the phenyl ring, leading to the synthesis of complex polycyclic structures.

Quinoxaline (B1680401) derivatives are an important class of nitrogen-containing heterocycles with a wide range of biological activities and applications in materials science. nih.govipp.pt The synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While this compound is not a direct precursor in the classical Hinsberg quinoxaline synthesis, its derivatives can be. For example, the amino group can be further elaborated, and the aromatic ring can be functionalized to introduce a second amino group ortho to the first, creating a substituted o-phenylenediamine. This diamine can then be reacted with various 1,2-dicarbonyl compounds to generate a library of complex quinoxaline derivatives. nih.govresearchgate.netresearchgate.net

Alternatively, the bromo-substituent on the phenyl ring of this compound can be utilized in transition-metal-catalyzed cross-coupling reactions to build up the quinoxaline core.

Derivatization Agent in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for analysis by a particular method. mdpi.comlibretexts.org This can involve improving volatility for gas chromatography (GC), enhancing detectability by adding a chromophore or fluorophore for high-performance liquid chromatography (HPLC), or increasing ionization efficiency for mass spectrometry (MS). sdiarticle4.com this compound, with its reactive secondary amine, is a potential derivatizing agent.

The sensitivity of mass spectrometry can be significantly improved by derivatization. nih.govchromatographyonline.com The secondary amine of this compound can react with various reagents to introduce a tag that enhances ionization efficiency or provides a characteristic fragmentation pattern. For example, reaction with an acyl chloride containing a permanently charged group (e.g., a quaternary ammonium (B1175870) salt) would lead to a derivative that is readily detected in electrospray ionization mass spectrometry (ESI-MS). The presence of the bromine atom also provides a distinct isotopic pattern (due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br), which can aid in the identification of the derivatized analyte in complex mixtures.

Derivatization is frequently employed in chromatography to improve the separation of analytes and to enhance their detection. jfda-online.comnih.govnih.govactascientific.com The secondary amine of this compound can be reacted with various derivatizing agents to alter its polarity and volatility, thereby improving its chromatographic behavior.

For gas chromatography (GC), the amine can be acylated or silylated to increase its volatility and thermal stability. nih.gov For high-performance liquid chromatography (HPLC), the amine can be reacted with a reagent that introduces a chromophore or fluorophore, allowing for sensitive UV-Vis or fluorescence detection. researchgate.net

Table 2: Potential Derivatization Reactions for Chromatographic Analysis

| Analytical Technique | Derivatizing Agent | Functional Group Targeted | Purpose |

|---|---|---|---|

| Gas Chromatography (GC) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Secondary Amine | Increase volatility and thermal stability |

| Gas Chromatography (GC) | Pentafluorobenzoyl chloride | Secondary Amine | Introduce an electron-capturing group for ECD detection |

| HPLC-UV | Dansyl chloride | Secondary Amine | Introduce a chromophore for UV detection |

Probes for Fundamental Chemical Reactivity Studies

The study of fundamental chemical reactivity, particularly within biological systems, often relies on molecular probes that can be tracked and monitored. This compound possesses structural characteristics that make it a suitable candidate for development into such a probe. Its phenethylamine backbone is a common motif in neuroactive compounds, and the presence of a bromine atom on the phenyl ring provides a key site for modification, including isotopic labeling.

Radiolabeling is a critical technique that allows scientists to trace the metabolic fate and interactions of a molecule within a living organism. moravek.com By replacing an atom in the compound with one of its radioactive isotopes, the molecule becomes a radiotracer that can be detected using imaging techniques like Positron Emission Tomography (PET). nih.gov The bromine atom on this compound can be substituted with a radioisotope of bromine, such as ⁷⁶Br or ⁷⁷Br. Alternatively, synthetic strategies can incorporate carbon-11 (B1219553) (¹¹C) into the methyl group or the ethylamine (B1201723) chain. nih.gov

Once radiolabeled, this compound can serve as a probe to investigate various biological processes. For instance, it could be used to study the activity of enzymes or the binding affinity to specific receptors in the brain. mdpi.com The ability to monitor the distribution and transformation of the molecule in real-time provides invaluable insights into its reactivity and biological activity. moravek.com

| Potential Radiolabeling Strategy | Isotope | Precursor Molecule | Potential Research Application |

| N-Methylation | ¹¹C | 2-(4-Bromophenyl)ethanamine | Study of amine metabolism and receptor binding kinetics using PET. |

| Bromine Substitution | ⁷⁶Br | 2-(4-Stannylphenyl)-N-methylethanamine | Investigation of metabolic pathways and target engagement. |

| Ethyl Chain Labeling | ¹¹C | 4-Bromobenzyl cyanide | Elucidation of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. |

Reference Standards in Analytical Method Development

The accuracy and reliability of analytical methods are paramount in many scientific disciplines, including forensic science, pharmaceutical quality control, and environmental testing. Analytical reference standards are highly purified and well-characterized substances that serve as a benchmark against which unknown samples can be compared. supelco.com.tw

In the context of forensic chemistry and the analysis of controlled substances, reference standards are essential for the unambiguous identification and quantification of compounds. nih.govresearchgate.net New psychoactive substances (NPS) and designer drugs are constantly emerging, creating a continuous need for new and reliable reference materials. The structure of this compound, a substituted phenethylamine, places it within a class of compounds that is frequently monitored in forensic laboratories.

For an analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to be legally and scientifically valid, the results from a sample must be compared to those of a known reference standard. This comparison includes retention time and the mass spectrum. Without a certified reference standard, the identification of a substance may be considered presumptive rather than confirmatory.

The development of a reference standard for this compound would involve its complete chemical characterization. This ensures its identity, purity, and concentration are accurately known.

| Analytical Characteristic | Data for this compound | Significance in a Reference Standard |

| Molecular Formula | C₉H₁₂BrN ontosight.ai | Defines the elemental composition of the molecule. |

| Average Mass | 214.106 Da chemspider.com | Used for calculations involving molarity and concentration. |

| Monoisotopic Mass | 213.015311 Da chemspider.com | Crucial for accurate mass determination in high-resolution mass spectrometry. |

| Purity | ≥95% (Typical) | Ensures that the analytical signal corresponds to the target compound and not impurities. |

| Spectroscopic Data (NMR, IR, MS) | Specific to the compound's structure | Provides a unique "fingerprint" for unequivocal identification. |

The availability of a reference standard for this compound would also be valuable for researchers synthesizing related compounds or studying its potential as a synthetic intermediate in the creation of more complex molecules. mdpi.comnih.govgoogle.com

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(4-Bromophenyl)-N-methylethanamine, and how can reaction parameters be optimized?

Answer:

Synthesis typically involves reductive amination of 4-bromophenylacetone with methylamine, using reducing agents like sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions . Alternatively, alkylation of methylamine with 2-(4-bromophenyl)ethyl halides (e.g., bromide or chloride) in the presence of a base (e.g., K2CO3) can yield the target compound. Optimization includes:

- Temperature control (0–25°C) to minimize side reactions.

- Solvent selection (e.g., THF or DMF) to enhance solubility of intermediates.

- Monitoring reaction progress via TLC or HPLC to identify by-products like N,N-dimethyl derivatives.

Yield improvements (70–85%) are achievable by using excess methylamine (1.5–2 eq) and inert atmospheres to prevent oxidation .

Advanced: How does the 4-bromophenyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Answer: